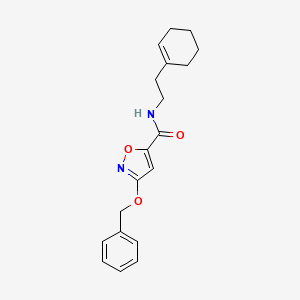

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the isoxazole class of compounds and has a unique structure that makes it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related isoxazole derivatives, focusing on their potency against maximal electroshock (MES) seizures. Some compounds in this category have shown significant protective indices, indicating a potential role in seizure management. Notably, these studies did not find the expected mechanisms like sodium channel binding or efficacy against other convulsant agents, suggesting an unknown mechanism of action (Eddington et al., 2002).

Synthesis and Chemical Transformations

The synthesis of isoxazole derivatives, including those with cyclohexyl and ribofuranosyl groups, is a significant area of study. These syntheses often involve complex reactions, such as converting nitromethyloximes into the isoxazole compounds, indicating the chemical versatility and potential for creating diverse derivatives (Deceuninck et al., 1980).

Antimicrobial and Antioxidant Activities

Research on benzimidazole derivatives, which include isoxazole compounds, has demonstrated promising antimicrobial and antioxidant activities. This suggests the potential utility of these compounds in developing new antimicrobial agents. Some compounds in this category have shown notable efficacy against various microorganisms and possess radical scavenging and ferrous ion chelating activities (Sindhe et al., 2016).

Potential in Cancer Research

Some isoxazole derivatives have been investigated for their potential use in cancer treatment. For example, the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties has been explored, with some compounds showing moderate inhibitory effects on tumor cell lines, indicating their potential application in cancer research (Popsavin et al., 2002).

Molecular Transformations and Catalysis

Research has delved into the transformation of arylcarboxamides into various other compounds, demonstrating the potential of isoxazole derivatives in synthetic chemistry and catalysis. These transformations are significant for developing new chemical entities and understanding reaction mechanisms (Prek et al., 2017).

Neuropharmacological Potential

The study of certain isoxazole derivatives has revealed insights into their anticonvulsant activity and toxicity, contributing to a better understanding of their neuropharmacological properties. This research is crucial for developing new neurotherapeutic agents (Jackson et al., 2012).

Exploring Novel Synthetic Pathways

The reaction of benzamide oxime with various reagents to produce different isoxazole derivatives illustrates the diverse synthetic pathways available for these compounds. These studies expand the toolbox of synthetic chemistry, offering new methods for creating complex molecules (Kawashima & Tabei, 1986).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(20-12-11-15-7-3-1-4-8-15)17-13-18(21-24-17)23-14-16-9-5-2-6-10-16/h2,5-7,9-10,13H,1,3-4,8,11-12,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAHZXQEZIMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)

![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)

![1-(3-chloro-4-fluorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2426173.png)

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)

![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)

![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2426183.png)